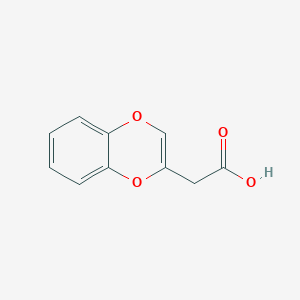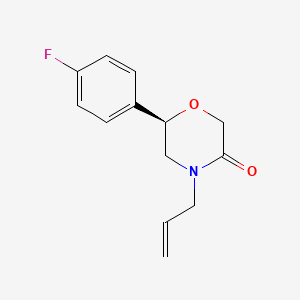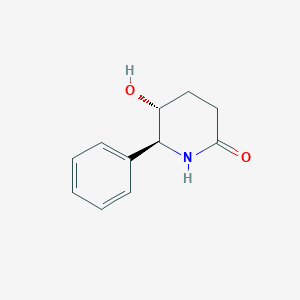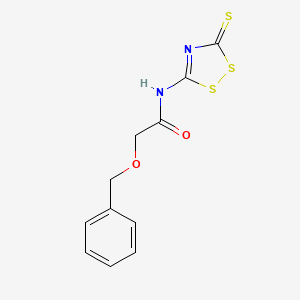![molecular formula C18H21N5O B15173331 9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine CAS No. 920503-32-8](/img/structure/B15173331.png)
9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine: is a heterocyclic compound that features a purine core substituted with a benzyl group at the 9-position and a morpholine moiety at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: The 9-position of the purine ring is substituted with a benzyl group using benzyl halides under basic conditions.
Morpholine Introduction: The 6-position is then functionalized with a 2-(morpholin-4-yl)ethyl group through nucleophilic substitution reactions, often using morpholine and appropriate alkylating agents.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the purine ring or the morpholine moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Reduced purine or morpholine derivatives.
Substitution Products: Various functionalized purine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting purine-related enzymes.
Receptor Binding: It may interact with specific receptors in biological systems, influencing cellular processes.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion are crucial for drug development.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may have applications in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and morpholine groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking normal enzymatic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
9-Benzyl-6-(morpholin-4-yl)-9H-purine: Lacks the ethyl linker, potentially altering its biological activity.
6-(2-Morpholin-4-yl)ethyl-9H-purine: Lacks the benzyl group, affecting its binding properties.
9-Benzyl-6-(2-piperidin-1-yl)ethyl-9H-purine: Substitutes morpholine with piperidine, which may change its pharmacological profile.
Uniqueness: The presence of both benzyl and morpholine groups in 9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine provides a unique combination of electronic and steric properties, enhancing its potential as a versatile compound in various applications. The ethyl linker further contributes to its flexibility and binding characteristics, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
920503-32-8 |
|---|---|
Formule moléculaire |
C18H21N5O |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-[2-(9-benzylpurin-6-yl)ethyl]morpholine |
InChI |
InChI=1S/C18H21N5O/c1-2-4-15(5-3-1)12-23-14-21-17-16(19-13-20-18(17)23)6-7-22-8-10-24-11-9-22/h1-5,13-14H,6-12H2 |
Clé InChI |
KORCKTNKGGNXEL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)
![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)



![2-{[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B15173275.png)
![5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B15173284.png)
![(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine](/img/structure/B15173324.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)




![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)
